"a-Methyl-gamma-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)"
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Overview
Description
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine (Mixture of Diastereomers): is a synthetic compound with the molecular formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.34 . It is a derivative of deoxyguanosine, a nucleoside component of DNA, and features a methyl group and a gamma-hydroxy group attached to the propano moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves multi-step organic reactions. The starting material is usually deoxyguanosine, which undergoes a series of chemical transformations to introduce the methyl and gamma-hydroxy groups . Common reagents used in these reactions include methylating agents and oxidizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures .
Chemical Reactions Analysis
Types of Reactions: a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the gamma-hydroxy group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a deoxyguanosine analog without the gamma-hydroxy group .
Scientific Research Applications
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential effects on DNA structure and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine involves its interaction with DNA. The compound can incorporate into DNA strands, potentially altering their structure and function . This can affect various molecular pathways, including DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine is unique due to its specific structural modifications. Similar compounds include:
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyadenosine: Another nucleoside analog with similar modifications but different base structure.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxycytidine: Features a cytidine base instead of guanosine.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxythymidine: Contains a thymidine base, offering different reactivity and applications.
Properties
Molecular Formula |
C14H19N5O5 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7-,8+,9?,10+/m0/s1 |
InChI Key |
DKBDYPZFCQIHPX-AZGGWRLDSA-N |
Isomeric SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Origin of Product |
United States |
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